BPR1K871

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. This compound showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed this compound to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of this compound as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of this compound as a multi-kinase inhibitor.

Aplicaciones Científicas De Investigación

Business Process Re-Engineering Putting Theory Into Practice

:

- Abstract: This paper discusses the development and application of a methodology for Business Process Reengineering (BPR), focusing on a case study where BPR principles were applied in an organization. The paper reflects on the findings and lessons learned from this project (Fitzgerald & Murphy, 1996).

Best Practice Research and Postbureaucratic Reform :

- Abstract: This research examines best practice research (BPR) as a method for postbureaucratic reform, highlighting its theoretical and practical challenges. It explores the relationship between research and reform in public management, with a focus on best practices and their impact on government structures (Overman & Boyd, 1994).

Wearable Sensors Based Human Behavioral Pattern Recognition Using Statistical Features and Reweighted Genetic Algorithm :

- Abstract: This study presents a novel approach for human behavior pattern recognition (BPR) using wearable sensors. It involves extracting statistical features and employing a reweighted genetic algorithm for feature selection and classification, demonstrating effectiveness in various datasets (Quaid & Jalal, 2019).

The Application of BPR in Seismic Data Processing and Interpretation Management :

- Abstract: This paper explores the use of Business Process Reengineering (BPR) in seismic data processing and interpretation. It discusses creating a unified information management platform and a two-way information flow control model to improve the quality and efficiency of geophysical project management (Fu et al., 2012).

Engineering an E. coli Near-Infrared Light Sensor :

- Abstract: This research discusses the development of a near-infrared light sensor in E. coli using bacteriophytochrome photoreceptor 1 (BphP1). It presents a system that does not require second messenger production and offers rapid response dynamics, with applications in bacterial optogenetics (Ong et al., 2017).

Targeting the Lowest Concentration of a Toxin that Induces a Detectable Metabolic Response in Living Organisms :

- Abstract: This study uses in vivo Nuclear Magnetic Resonance (NMR) to detect the lowest concentration of bisphenol A (BPA) that elicits a metabolic response in organisms. It proposes a rapid and essential analytical tool for toxicity-based research and monitoring (Lane et al., 2020).

Propiedades

Fórmula molecular |

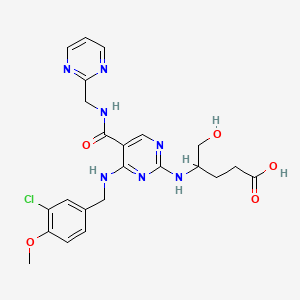

C25H28ClN7O2S |

|---|---|

Peso molecular |

526.056 |

Nombre IUPAC |

1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

InChI |

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |

Clave InChI |

MMVLETOTGHDVPQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BPR1K871; BPR1K-871; BPR1K 871. |

Origen del producto |

United States |

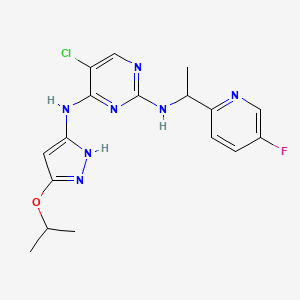

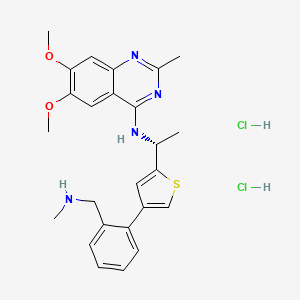

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)